molecular formula C9H11N3 B12820474 N-Ethyl-1H-benzo[d]imidazol-1-amine

N-Ethyl-1H-benzo[d]imidazol-1-amine

Cat. No.: B12820474
M. Wt: 161.20 g/mol
InChI Key: XBLWJHPIRMEGQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-1H-benzo[d]imidazol-1-amine (CAS Number: 1622-58-8) is a benzimidazole derivative with the molecular formula C9H11N3 and a molecular weight of 161.20 g/mol . Its structure features a benzimidazole core, a heterocyclic system known for its significance in medicinal chemistry and drug discovery . The benzimidazole scaffold is a privileged structure in pharmaceutical research, forming the core of compounds with a wide range of biological activities . This particular N-substituted derivative is part of a class of chemicals utilized in the development of novel bioactive molecules. Researchers employ this compound and its structural analogues in various hit-to-lead optimization campaigns, particularly through structure-activity relationship (SAR) studies aimed at fine-tuning the properties of potential therapeutic agents . For example, closely related 1H-benzo[d]imidazol-2-amine derivatives have been investigated as potent antagonists in antibacterial research, specifically targeting the PqsR system in Pseudomonas aeruginosa, an important opportunistic pathogen . Other research on benzimidazole-containing small molecules has identified potent inhibitors of human enzymes, such as topoisomerase I, highlighting the scaffold's relevance in anticancer drug discovery . Modern synthetic methods, including visible light-mediated cyclodesulfurization, enable the efficient and scalable preparation of such N-substituted 2-aminobenzimidazoles for research applications . This product is intended for research purposes only. Safety Information: Handle with appropriate precautions. Refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. Potential hazard statements may include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . For Research Use Only (RUO). Not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

N-ethylbenzimidazol-1-amine

InChI

InChI=1S/C9H11N3/c1-2-11-12-7-10-8-5-3-4-6-9(8)12/h3-7,11H,2H2,1H3

InChI Key

XBLWJHPIRMEGQS-UHFFFAOYSA-N

Canonical SMILES

CCNN1C=NC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

One-Pot Visible Light Mediated Synthesis (Photocatalyst-Free)

A recent advanced method involves a one-pot, visible light-mediated, photocatalyst-free synthesis of N-substituted 2-aminobenzimidazoles, which can be adapted for N-Ethyl-1H-benzo[d]imidazol-1-amine. This method proceeds through three key steps:

  • N-substitution of o-phenylenediamine with an ethyl amine derivative.
  • Formation of a thiourea intermediate via reaction with an isothiocyanate.
  • Cyclodesulfurization under visible light irradiation to form the benzimidazole ring.

Key features:

  • Conducted at room temperature under air.
  • Uses aqueous ethanol as a green solvent.
  • No need for toxic metals or harsh reagents.
  • Yields up to 92% reported for various N-substituted benzimidazoles.
  • Scalable to gram quantities.

Typical procedure:

Step Reagents & Conditions Notes
1 o-Phenylenediamine (1.2 eq), ethyl amine derivative (1.2 eq), K2CO3 (1.2 eq), 90% ethanol/10% water, room temp, 1 h N-substitution step
2 Add ethyl isothiocyanate (1.0 eq), K2CO3 (1.0 eq), same solvent Thiourea formation
3 Irradiate with 3 W blue LED, room temp, 6 h, open flask Cyclodesulfurization to benzimidazole

After reaction, extraction with ethyl acetate and purification by silica gel chromatography yields the target compound.

SN2 Reaction and Cyclization Method

Another established method involves:

  • Reaction of substituted o-phenylenediamines or their derivatives with alkyl halides (e.g., ethyl halides) via SN2 reaction to introduce the N-ethyl group.
  • Followed by cyclization under heating in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMA).

Typical conditions:

Parameter Details
Solvent DMSO or DMA
Temperature 150–170 °C
Time 1–3 hours
Workup Extraction with ethyl acetate, washing with saturated salt water, drying over anhydrous sodium sulfate, rotary evaporation
Purification Silica gel column chromatography

This method has been used to prepare various substituted benzimidazoles with yields ranging from 44% to 78% depending on substituents and amines used.

Multi-Step Synthesis via Isothiocyanate Intermediates

A more classical approach involves:

  • Synthesis of isothiocyanate intermediates from amines via reaction with thiophosgene or equivalents.
  • Reaction of these isothiocyanates with o-phenylenediamines to form thiourea intermediates.
  • Cyclization mediated by carbodiimides (e.g., N,N′-diisopropylcarbodiimide) or other dehydrating agents to form the benzimidazole ring.

This method is more labor-intensive but allows for structural diversity and precise substitution patterns.

Step Reagents & Conditions Yield Range
Isothiocyanate synthesis Amines + thiophosgene or equivalents 21–25%
Thiourea formation o-Phenylenediamine + isothiocyanate High
Cyclization Carbodiimide (DIC), room temp or reflux Moderate to high

This approach has been used in medicinal chemistry for benzimidazole derivatives with various N-substituents including ethyl groups.

Method Key Reagents Conditions Yield (%) Advantages Disadvantages
One-pot visible light mediated o-Phenylenediamine, ethyl isothiocyanate, K2CO3, blue LED Room temp, 6 h, aqueous ethanol Up to 92% Mild, green, scalable, no toxic metals Requires light source
SN2 and cyclization o-Phenylenediamine derivatives, ethyl halide, DMSO/DMA 150–170 °C, 1–3 h 44–78% Straightforward, good yields High temp, organic solvents
Multi-step via isothiocyanates Amines, thiophosgene, carbodiimide Various, often reflux 21–25% (isothiocyanate step) Structural diversity Multi-step, toxic reagents
  • The one-pot visible light method represents a significant advancement by combining mild conditions, environmental friendliness, and high efficiency, making it suitable for pharmaceutical applications.
  • The SN2 and cyclization method remains widely used for its simplicity and adaptability to various substituents but requires higher temperatures and organic solvents.
  • Multi-step syntheses via isothiocyanates allow for complex substitution patterns but involve toxic reagents and longer synthetic routes.
  • Purification typically involves silica gel chromatography, and yields vary depending on substituents and reaction conditions.
  • Mechanistic studies of the visible light method indicate a radical pathway involving thiyl radicals and reactive oxygen species, facilitating cyclodesulfurization without heavy metals.

The preparation of this compound can be efficiently achieved by several methods, with the choice depending on available resources, desired scale, and environmental considerations. The emerging one-pot visible light mediated synthesis offers a superior balance of yield, mild conditions, and sustainability, while traditional SN2 and multi-step methods provide versatility for complex derivatives.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N-Ethyl-1H-benzo[d]imidazol-1-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of N-ethyl-1H-benzo[d]imidazol-2-one.

  • Reduction: : Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce any nitro or carbonyl groups present in the compound.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

Major Products Formed

    Oxidation: N-ethyl-1H-benzo[d]imidazol-2-one.

    Reduction: Various reduced derivatives depending on the starting material.

    Substitution: Substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

N-Ethyl-1H-benzo[d]imidazol-1-amine is used as a building block in organic synthesis. Its derivatives are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, making them useful in studying enzyme mechanisms and developing new drugs.

Medicine

This compound and its derivatives have shown promise in medicinal chemistry. They exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties. These compounds are being investigated for their potential use in treating infections and cancer.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism by which N-Ethyl-1H-benzo[d]imidazol-1-amine exerts its effects involves interaction with specific molecular targets. The benzimidazole core can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme.

Comparison with Similar Compounds

Research Findings and Data Tables

Spectroscopic Data Comparison

Compound ¹H NMR (DMSO-d₆) IR (cm⁻¹)
N-Ethyl-1H-benzo[d]imidazol-2-amine δ 10.60 (br s, 1H), 3.33–3.27 (m, 2H), 1.17 (t, 3H) 3403 (N–H), 1640 (C=N), 746 (C–H)
6-(2-Chlorophenyl)-N-ethyl-1H-benzo[d]imidazol-2-amine Not reported Not reported

Q & A

Q. Advanced Pharmacological Screening

  • In vitro cytotoxicity assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) assess IC₅₀ values .
  • Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like EGFR or histamine receptors. Docking scores (<−7 kcal/mol) indicate strong interactions .
  • ADMET analysis : SwissADME predicts bioavailability, while ProTox-II estimates toxicity profiles .

How does X-ray crystallography resolve the molecular structure of benzimidazole derivatives?

Advanced Structural Analysis
Single-crystal X-ray diffraction (SCXRD) confirms bond lengths, angles, and packing motifs. For example, SCXRD of a related compound (4,4,4-trifluoro-1-phenylbutane-1,3-dione adduct) revealed intermolecular N-H⋯O hydrogen bonds (2.89 Å) and π-π stacking (3.6 Å spacing) . Refinement software (SHELX, Olex2) models thermal displacement parameters and hydrogen bonding networks .

How do hydrogen-bonding patterns influence the crystallinity of this compound?

Advanced Crystal Engineering
Graph-set analysis (e.g., Etter’s notation) classifies hydrogen bonds into motifs like R₂²(8) rings or C(6) chains. For benzimidazoles, N-H⋯N interactions dominate, stabilizing layered or helical packing. Such patterns guide cocrystal design for improved solubility .

What methods enable functionalization of the benzimidazole core with phosphonate groups?

Advanced Synthetic Chemistry
Diethyl α-amino phosphonates can be synthesized via Kabachnik-Fields reactions. For example, reacting benzimidazole with diethyl phosphite and aldehydes under solvent-free conditions introduces phosphonate moieties. ³¹P NMR (δ 20–25 ppm) and HRMS validate functionalization .

How does the ethyl substituent affect physicochemical properties compared to other benzimidazole derivatives?

Comparative Analysis
The ethyl group increases lipophilicity (logP ~2.1) versus unsubstituted 2-aminobenzimidazole (logP ~1.3). This enhances membrane permeability but may reduce aqueous solubility. IR and NMR data show shifts in NH stretches and aromatic protons due to electron-donating effects .

How can researchers resolve contradictions in reported synthetic yields for benzimidazole derivatives?

Q. Methodological Troubleshooting

  • Reaction monitoring : Use HPLC or in-situ IR to track intermediate formation.
  • Purification : Gradient flash chromatography (1–5% MeOH/CH₂Cl₂) minimizes co-elution of byproducts .
  • Parameter optimization : Adjust microwave power (150–250 W) or solvent polarity (e.g., ethanol vs. 2-propanol) to suppress side reactions .

What quality-control techniques ensure purity of this compound?

Q. Advanced Analytical Chemistry

  • TLC : Rf ~0.5 in CH₂Cl₂/MeOH 95:5 .
  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~6.2 min .
  • Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 66.64%, H: 6.21%, N: 27.15%) .

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